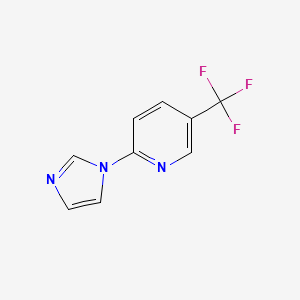

2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

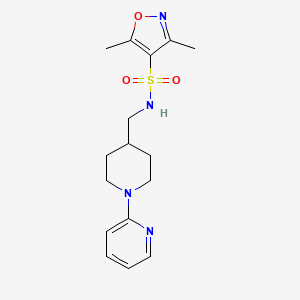

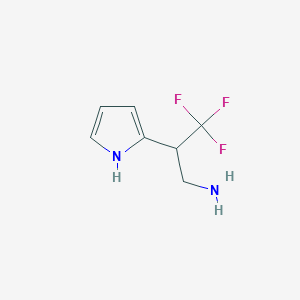

“2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine” is a compound with the molecular formula C9H6F3N3. It has an average mass of 213.159 Da and a monoisotopic mass of 213.051376 Da .

Molecular Structure Analysis

The molecular structure of “2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine” consists of a pyridine ring attached to an imidazole ring via a single bond. The pyridine ring carries a trifluoromethyl group .Applications De Recherche Scientifique

Chemical and Therapeutic Properties Imidazo[1,2-a]pyridine, a component of 2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine, is recognized for its versatility in medicinal chemistry due to its broad range of applications. It's used in the development of therapeutic agents targeting a variety of conditions, including cancer, microbial infections, and neurological disorders. Its structural modifications have led to the development of novel heterocyclic compounds, forming drug-like chemical libraries for biological screening (Deep et al., 2016).

Catalysis and Synthesis The compound also plays a role in the catalysis of chemical reactions. For instance, it has been identified as an effective catalytic system for the hydroxylation of aryl bromides. This discovery opens avenues for its use in the synthesis of various organic compounds, demonstrating its importance beyond the pharmaceutical domain (Jia et al., 2011).

Antimicrobial and Anticancer Applications The scaffold's derivatives have shown promise in antimicrobial and anticancer applications. Research into novel 1,2,3-triazole/isoxazole-functionalized imidazo[4,5-b]pyridine-2(3H)-one derivatives has revealed significant antimicrobial and anticancer activity, highlighting the scaffold's potential in addressing critical healthcare challenges (Banda et al., 2016).

Synthetic Methodologies In addition to its therapeutic applications, the compound has been involved in the development of new synthetic methodologies. A reaction between 2-chloropyridines and 2H-azirines resulting in the formation of imidazo[1,2-a]pyridines showcases the compound's involvement in synthesizing structurally diverse and potentially bioactive molecules (Vuillermet et al., 2020).

Propriétés

IUPAC Name |

2-imidazol-1-yl-5-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3/c10-9(11,12)7-1-2-8(14-5-7)15-4-3-13-6-15/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEHWGLUHEGUQRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)N2C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(methylsulfonyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)piperidine-4-carboxamide](/img/structure/B2656500.png)

![2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2656502.png)

![2-[[1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2656505.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-5-ethylthiophene-2-sulfonamide](/img/structure/B2656506.png)

![methyl (2R,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate](/img/no-structure.png)

![4-[4-(2-Fluoroethyl)piperazin-1-yl]pyrimidine-2-carbonitrile](/img/structure/B2656513.png)

![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2656515.png)